1H-Perfluorononane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

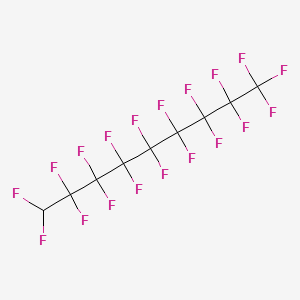

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNIPPSHVAZKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CF2H, C9HF19 | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335836 | |

| Record name | 1H-Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-94-0 | |

| Record name | 1H-Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for 1H-Perfluorononane (C₉HF₁₉). It details the prevalent multi-step synthesis, beginning with the telomerization process to generate perfluoroalkyl iodide precursors, followed by a reduction step to yield the final product. Furthermore, this document outlines rigorous purification protocols, including extractive washing and fractional distillation, essential for obtaining high-purity this compound suitable for demanding research and development applications. Quantitative data is summarized, and key experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound is a partially fluorinated alkane, specifically 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane. Its structure, consisting of a C₉ carbon backbone saturated with fluorine atoms except for a single hydrogen atom at the C-1 position, imparts unique physicochemical properties. These properties, such as high thermal stability, chemical inertness, and distinct solubility characteristics, make it a valuable compound in fluorous chemistry, materials science, and as an intermediate in the synthesis of more complex fluorinated molecules.

Achieving high purity is critical for its application, necessitating a robust understanding of both its synthesis and the subsequent purification challenges. This guide presents a standard, multi-step approach to its preparation and refinement.

Synthesis of this compound

The synthesis of this compound is typically not a direct, single-step process. An effective and common strategy involves the preparation of a C₉ perfluorinated iodide precursor, which is then chemically reduced to replace the iodine atom with a hydrogen atom.

Step 1: Synthesis of Perfluorononyl Iodide (C₉F₁₉I) via Telomerization

The industrial synthesis of long-chain perfluoroalkyl iodides relies on the telomerization of tetrafluoroethylene (TFE).[1] In this process, a shorter-chain perfluoroalkyl iodide, known as the "telogen" (e.g., pentafluoroethyl iodide, C₂F₅I), reacts with multiple units of the "taxogen," TFE, to produce a mixture of perfluoroalkyl iodides with varying chain lengths.[2]

The reaction can be generalized as: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂)₂ₙI

The distribution of chain lengths in the product mixture is controlled by reaction conditions such as temperature, pressure, and the molar ratio of reactants.[3] For the synthesis of a C₉ precursor, the target would be the fraction corresponding to n=3.5 on average, which is not practical. A more common industrial approach is to produce a mixture rich in C₆, C₈, and C₁₀ homologues and then separate them. For this guide, we will assume the isolation of a C₉F₁₉I precursor from a complex telomerization product mixture.

Experimental Protocol: Telomerization (General)

-

Reactor Setup: A high-pressure tubular reactor is charged with the telogen, pentafluoroethyl iodide (C₂F₅I).

-

Reaction Initiation: The reactor is heated to a temperature range of 80-180°C.[4]

-

Taxogen Introduction: Tetrafluoroethylene (TFE) gas is continuously fed into the reactor, maintaining a pressure of 2.8-5 MPa.[5]

-

Reaction: The telomerization proceeds as the TFE inserts into the C-I bond of the telogen and the subsequently formed longer-chain telomers. The residence time in the reactor is carefully controlled to manage the chain length distribution.

-

Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides (C₄F₉I, C₆F₁₃I, C₈F₁₇I, C₁₀F₂₁I, etc.).

-

Separation: The crude mixture is subjected to fractional distillation to separate the different homologues based on their boiling points. The C₉F₁₉I fraction is collected for the next step.

Step 2: Reductive Deiodination to form this compound

The conversion of the perfluorononyl iodide (C₉F₁₉I) precursor to this compound (C₉HF₁₉) is achieved via a reduction reaction that replaces the C-I bond with a C-H bond. While various reducing agents can be employed, a common and effective method is radical reduction using a hydride donor.

Experimental Protocol: Hydride Reduction

-

Reaction Setup: A solution of perfluorononyl iodide (1 equivalent) is prepared in a suitable aprotic solvent (e.g., THF or dioxane) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: A hydride source, such as a sodium hydride-iodide composite or another suitable metal hydride, is added to the solution.[6][7] The reaction may require elevated temperatures to proceed efficiently.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy by observing the disappearance of the starting iodide and the appearance of the this compound product.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid to destroy any excess hydride.

-

Extraction: The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials, reagents, and by-products. A multi-step purification process is typically required to achieve high purity (>99%).

Experimental Protocol: Purification

-

Aqueous Wash: The crude product is first washed with a dilute solution of sodium bicarbonate to neutralize and remove any acidic impurities, followed by several washes with deionized water to remove any water-soluble salts.

-

Drying: The washed organic phase is thoroughly dried over anhydrous magnesium sulfate or calcium chloride and then filtered.

-

Fractional Distillation: The final and most critical purification step is fractional distillation under atmospheric pressure.[8]

-

A distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column) is used to efficiently separate components with close boiling points.

-

The crude liquid is heated, and fractions are collected based on the boiling point. The boiling point of 1H-perfluorooctane is 118°C, and perfluorononane is 125-126°C; the boiling point for this compound is expected to be in a similar range.[9][10]

-

A main fraction is collected at a stable temperature corresponding to the boiling point of this compound. Early and late fractions containing more volatile and less volatile impurities, respectively, are collected separately.

-

Quality Control and Purity Analysis

The purity of the final product should be rigorously assessed.

-

Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile fluorinated compounds and detecting any residual starting materials or by-products.[4][11]

-

Quantitative ¹H NMR (qHNMR): Due to the single, well-defined proton signal in this compound, qHNMR is a powerful technique for determining absolute purity when measured against a certified internal standard.[12][13]

-

¹⁹F NMR: This technique is used to confirm the structure and identify any fluorinated impurities.

Data Presentation

Quantitative data related to this compound and its synthesis are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉HF₁₉ | [14][15] |

| Molecular Weight | 470.07 g/mol | [14] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | [14] |

| CAS Number | 375-94-0 | [14] |

| Boiling Point | Approx. 125-135 °C (estimated) | [9][10][16] |

| Density | Approx. 1.8 g/mL (estimated) | - |

Table 2: Summary of Synthesis and Purification Data

| Process Step | Parameter | Typical Value | Notes |

| Telomerization | Yield of specific homologue (e.g., C₉F₁₉I) | Highly variable (dependent on conditions) | Produces a mixture of chain lengths requiring separation.[3] |

| Hydride Reduction | Reaction Yield | > 90% | Dependent on the specific hydride reagent and reaction conditions. |

| Purification | Achieved Purity (Post-Distillation) | > 99% | Purity is typically determined by GC or qHNMR analysis.[12] |

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis and purification logical workflow.

Caption: Detailed experimental purification workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102241561B - One-step method for preparing perfluoroalkyl iodide - Google Patents [patents.google.com]

- 6. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. PERFLUORONONANE CAS#: 375-96-2 [m.chemicalbook.com]

- 10. 1H-PERFLUOROOCTANE CAS#: 335-65-9 [m.chemicalbook.com]

- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C8F17CF2H | CID 527536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [webbook.nist.gov]

- 16. 1H-Perfluoroheptane [webbook.nist.gov]

1H-Perfluorononane CAS number 375-94-0

An In-depth Technical Guide to 1H-Perfluorononane (CAS: 375-94-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 375-94-0, is a saturated perfluorinated hydrocarbon. Its structure consists of a nine-carbon chain where all hydrogen atoms, except for one at the terminal position, are replaced by fluorine atoms. This extensive fluorination imparts unique physicochemical properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic characteristics. These properties make it a subject of interest in various research and industrial applications, although its environmental and toxicological profile, like other per- and polyfluoroalkyl substances (PFAS), warrants careful consideration. This guide provides a comprehensive overview of the technical data and experimental aspects related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in different experimental and environmental settings.

| Property | Value | Source |

| Molecular Formula | C₉HF₁₉ | - |

| Molecular Weight | 470.07 g/mol | - |

| CAS Number | 375-94-0 | - |

| Appearance | Clear, colorless liquid | - |

| Boiling Point | 138 °C | - |

| Density | 1.795 g/cm³ at 25 °C | - |

| Purity | Technical grade | - |

Synthesis and Purification

Synthesis

While specific, detailed industrial synthesis methods for this compound are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established fluorination chemistries. One plausible route involves the reduction of a corresponding perfluorinated carbonyl compound, such as a perfluoroacyl fluoride or perfluoroaldehyde.

Conceptual Synthesis Workflow:

Purification

Purification of this compound from reaction mixtures and byproducts is critical to obtain a high-purity product for research and analytical applications. Given its chemical inertness and volatility, distillation is a primary method for purification.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a standard fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency, a condenser, and a collection flask. Ensure all glassware is dry and clean.

-

Charging the Flask: Charge the crude this compound into the round-bottom flask. Add boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle. The temperature should be carefully controlled to allow for the slow and steady distillation of the components.

-

Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (approximately 138 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Purity Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹⁹F NMR provide valuable information.

-

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone hydrogen atom. Due to the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain, this proton signal will be significantly shifted downfield. The signal will likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms (²JH-F). Protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.[1]

-

¹⁹F NMR: The ¹⁹F NMR spectrum will be more complex, with multiple signals corresponding to the different fluorine environments along the carbon chain. The chemical shifts of fluorine atoms are highly sensitive to their position in the molecule. Generally, for a 1H-perfluoroalkane, the terminal -CF₃ group will have a distinct chemical shift from the internal -CF₂- groups. The -CF₂H group will also have a characteristic chemical shift and coupling pattern. The broad chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups.[2][3]

Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Chains:

| Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -80 to -85 |

| -CF₂- (internal) | -120 to -130 |

| -CF₂H | -135 to -145 (doublet of triplets) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, but it is often weak due to the facile fragmentation of the C-C and C-F bonds.

Expected Fragmentation Pattern:

The fragmentation of perfluoroalkanes in mass spectrometry is characterized by the loss of CF₃ and C₂F₅ radicals and the formation of a series of perfluoroalkyl cations ([CₙF₂ₙ₊₁]⁺).[4][5] The fragmentation of 1H-perfluoroalkanes will also involve the loss of HF. The fragmentation of n-alkanes and n-perfluoroalkanes can be initiated by the detachment of H and F atoms, respectively.[4]

Logical Flow of Mass Spectrometry Fragmentation:

Toxicological and Biological Considerations

As a member of the PFAS family, this compound is subject to the general concerns regarding the environmental persistence, bioaccumulation, and potential toxicity of this class of compounds. While specific toxicological data for this compound is limited, information from related PFAS compounds can provide insights into its potential biological effects.

General Toxicological Profile of PFAS:

-

Persistence and Bioaccumulation: PFAS are highly resistant to degradation and can accumulate in biological tissues, particularly in the liver and serum.

-

Hepatotoxicity: Liver effects, including hypertrophy and alterations in lipid metabolism, are common findings in animal studies with various PFAS.

-

Endocrine Disruption: Some PFAS have been shown to interfere with hormone signaling pathways.

-

Developmental and Reproductive Toxicity: Adverse effects on development and reproduction have been observed in animal studies.

-

Immunotoxicity: Suppression of the immune response has been reported for some PFAS compounds.

Potential Cellular Pathways Affected:

Based on studies of other PFAS, this compound could potentially impact several cellular signaling pathways. Chronic exposure to PFAS has been shown to trigger systems-level cellular reprogramming.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general method to assess the cytotoxicity of this compound using a cell-based assay.

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications and Research Use

Due to its unique properties, this compound can be utilized in various research applications:

-

Reference Standard: As a certified reference material for the analytical detection and quantification of PFAS in environmental and biological samples.

-

Surface Chemistry: In studies investigating the modification of surfaces to create hydrophobic and oleophobic coatings.

-

Tracer Studies: Its chemical inertness makes it a potential candidate for use as a tracer in environmental or industrial processes.

-

Toxicological Research: As a model compound to study the biological effects and mechanisms of action of 1H-perfluoroalkanes.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a perfluorinated compound with distinct physicochemical properties that make it of interest for various scientific applications. This guide has provided a comprehensive overview of its technical data, including properties, synthesis and purification methods, and analytical characterization. Furthermore, it has touched upon the toxicological considerations and potential biological effects, which are critical aspects for its responsible use in research and development. As with all PFAS, further research is needed to fully elucidate its environmental fate and toxicological profile.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. ph.health.mil [ph.health.mil]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Volume # 1(128), January - February 2020 — "Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes" [notes.fluorine1.ru]

- 6. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to C9HF19: Characteristics of 1H-Perfluorononane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C9HF19 corresponds to more than one chemical compound. This guide focuses on 1H-Perfluorononane (also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane), as it is the most predominantly documented compound for this formula. Another identified isomer, Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl, has limited available data. It is also important to note that searches for C9HF19 often lead to information on Perfluoro(4-methyl-2-pentene), which has a different molecular formula (C6F12) and is therefore not covered in this guide.

Core Characteristics of this compound

This compound is a highly fluorinated organic compound. Its high degree of fluorination imparts properties such as high density, low surface tension, and chemical inertness. It is typically a clear liquid at room temperature.[1]

Physical and Chemical Properties

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C9HF19 | [1][2][3] |

| Molecular Weight | 470.07 g/mol | [1][2][4] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | [2][3][4] |

| CAS Number | 375-94-0 | [1][2][5] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 138 °C | [5][6] |

| Density | 1.795 g/cm³ at 25 °C | [6] |

| Refractive Index | <1.3000 | [5] |

| Kovats Retention Index | 454 (semi-standard non-polar) | [2] |

Experimental Protocols

General Handling and Safety Precautions

Due to the limited toxicological data, this compound should be handled with care in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

General Analytical Techniques

The characterization of this compound would typically involve standard analytical techniques for organic compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are crucial for confirming the structure and purity of fluorinated compounds.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to identify any potential impurities. The Kovats retention index value can be used as a reference point in GC analysis.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the molecule.

Logical Workflow for Compound Identification

The following diagram illustrates a general workflow for identifying an unknown chemical compound, a fundamental process in chemical research.

Caption: A generalized workflow for chemical compound identification using various analytical techniques and data processing steps.

Signaling Pathways and Biological Activity

There is currently no available information in the searched literature regarding any specific signaling pathways or biological activities associated with this compound. Research into the biological effects of this compound appears to be limited.

Conclusion

This compound, with the molecular formula C9HF19, is a high-molecular-weight perfluorinated compound with distinct physical properties. While basic chemical and physical data are available, comprehensive studies on its synthesis, reactivity, and biological effects are lacking in publicly accessible resources. Researchers working with this compound should adhere to strict safety protocols suitable for handling fluorinated chemicals and may need to develop their own specific experimental procedures for its use and analysis. Further research is warranted to fully characterize this compound and its potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C8F17CF2H | CID 527536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Compound 527536: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 5. exfluor.com [exfluor.com]

- 6. This compound CAS#: 375-94-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 1H-Perfluorononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1H-Perfluorononane (CAS: 375-94-0). The information is curated for professionals in research and development who require precise data for modeling, experimental design, and formulation.

Core Physical and Chemical Properties

This compound is a fluorinated hydrocarbon with the chemical formula C9HF19.[1][2][3][4] It is a clear liquid at room temperature.[2] Its high degree of fluorination imparts unique physical and chemical characteristics, such as high density, low surface tension, and chemical inertness, which are valuable in various scientific and industrial applications.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some of these values are calculated estimates and should be used with that understanding.

| Property | Value | Unit | Source |

| Molecular Weight | 470.07 | g/mol | [1][2][3][4][5][6] |

| Boiling Point | 138 | °C | [7] |

| Boiling Point (Calculated) | 365.17 | K (92.02 °C) | [1] |

| Refractive Index | <1.3000 | [7] | |

| Enthalpy of Fusion (Calculated) | 14.75 | kJ/mol | [1] |

| Enthalpy of Vaporization (Calculated) | 9.35 | kJ/mol | [1] |

| Log10 of Water Solubility (Calculated) | -6.76 | [1] | |

| Octanol/Water Partition Coefficient (logPoct/wat) (Calculated) | 6.261 | [1] | |

| McGowan's Characteristic Volume (McVol) | 171.300 | ml/mol | [1] |

| Critical Pressure (Pc) (Calculated) | 1296.73 | kPa | [1] |

| Kovats Retention Index (Non-polar) | 454.00 | [1][3] |

Experimental Protocols for Determination of Physical Properties

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using several methods:

-

Distillation Method: A sample of the compound is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This method is suitable for determining the normal boiling point (at atmospheric pressure).

-

Ebulliometer: This apparatus allows for the precise measurement of the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases. It can be adapted for measurements at different pressures.

-

Differential Scanning Calorimetry (DSC): While primarily used for measuring thermal transitions like melting point and enthalpy of fusion, DSC can also be used to estimate the boiling point. The onset temperature of the endothermic event corresponding to vaporization can be taken as the boiling point.[8]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is often used for identification and purity assessment.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument is adjusted until a clear boundary is seen in the eyepiece. The refractive index is then read directly from a scale. The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength of light (usually the sodium D-line, 589 nm).

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

-

Knudsen Effusion Method: This technique is suitable for compounds with low vapor pressures. The sample is placed in a sealed container with a small orifice. The rate of mass loss due to effusion of the vapor through the orifice is measured, and from this, the vapor pressure can be calculated.[8]

-

Dynamic Method: A stream of inert gas is passed over the liquid sample at a controlled rate and temperature. The amount of substance that vaporizes and is carried away by the gas is determined, allowing for the calculation of the vapor pressure.[9]

Logical Relationships and Implications

The physical properties of this compound are interconnected and have significant implications for its handling, application, and behavior in various systems. The following diagram illustrates these relationships.

References

- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C8F17CF2H | CID 527536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound 527536: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 5. Compound 527536: this compound - Data.gov [datagov-catalog-dev.app.cloud.gov]

- 6. This compound [webbook.nist.gov]

- 7. exfluor.com [exfluor.com]

- 8. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1H-Perfluorononane: A Comprehensive Technical Guide to Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions for the safe handling and storage of 1H-Perfluorononane (CAS No. 375-94-0). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉HF₁₉ | [1][3] |

| Molecular Weight | 470.07 g/mol | [1][3] |

| Appearance | Clear liquid | [1][2] |

| Boiling Point | 138 °C | [2] |

| Density | 1.795 g/cm³ (at 25 °C) | |

| Refractive Index | <1.3000 | [2] |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Data not available |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container in accordance with local regulations. |

Experimental Protocols: Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, full-body protection may be required.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling Procedures

-

Preparation: Ensure all necessary PPE is donned correctly before handling the chemical. Have an emergency eyewash station and safety shower readily accessible.

-

Dispensing: Handle this compound within a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Clothing: Remove any contaminated clothing promptly and wash it before reuse.

Storage Conditions

-

Container: Keep the container tightly closed when not in use.

-

Location: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

First Aid Measures

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow the established emergency protocol. The logical workflow for handling a chemical spill is outlined in the diagram below.

Caption: Logical workflow for handling a chemical spill of this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. However, the available hazard information indicates that it is an irritant to the skin, eyes, and respiratory system.[4] Chronic exposure effects have not been well-documented. As with all chemicals with incomplete toxicological profiles, exposure should be minimized.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound and adhere to their institution's specific safety guidelines.

References

Methodological & Application

Application Notes and Protocols for 1H-Perfluorononane as a ¹⁹F MRI Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that offers high specificity for in vivo cell tracking and molecular imaging applications. Due to the negligible natural abundance of fluorine in biological tissues, ¹⁹F MRI provides background-free images, enabling unambiguous detection and quantification of labeled cells or molecules.[1][2][3] 1H-Perfluorononane, a linear perfluorocarbon (PFC), is a promising contrast agent for ¹⁹F MRI due to its high fluorine content and biological inertness.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a ¹⁹F MRI contrast agent, with a focus on nanoemulsion formulation, ex vivo cell labeling, and in vivo imaging for cell tracking applications, particularly in the context of inflammation.

Properties of this compound for ¹⁹F MRI

Perfluorocarbons are characterized by their high density of chemically equivalent fluorine atoms, which results in a strong, single resonance peak in the ¹⁹F NMR spectrum, maximizing the signal-to-noise ratio (SNR) for imaging.[4] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio close to that of protons, making it highly sensitive for MRI.[1][2][3]

Quantitative ¹⁹F MRI Data

| Property | Typical Value for Linear PFCs | Factors Influencing the Value |

| Chemical Shift (δ) | -80 to -125 ppm (relative to CFCl₃) | Molecular structure, solvent, temperature. |

| T1 Relaxation Time | 200 - 1500 ms | Molecular size, viscosity, temperature, magnetic field strength, presence of paramagnetic ions. |

| T2 Relaxation Time | 10 - 500 ms | Molecular mobility, local environment, magnetic field strength. |

| Detection Limit | 10¹¹ - 10¹³ ¹⁹F atoms per cell | Magnetic field strength, coil sensitivity, imaging sequence, cell loading efficiency.[1][5] |

Note: The T1 relaxation time of PFCs can be sensitive to the partial pressure of oxygen (pO₂), a property that can be exploited for functional imaging of tissue oxygenation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

For cellular applications, the hydrophobic this compound must be formulated into a stable oil-in-water nanoemulsion. The following protocol provides a general guideline for creating a nanoemulsion suitable for cell labeling.

Materials:

-

This compound

-

Surfactant (e.g., Pluronic F-68, lecithin)

-

Co-surfactant (optional, e.g., a lipid-based compound)

-

Phosphate-buffered saline (PBS), sterile

-

High-pressure homogenizer or microfluidizer

-

Sonicator

Procedure:

-

Prepare the Oil Phase: In a sterile container, weigh the desired amount of this compound.

-

Prepare the Aqueous Phase: In a separate sterile container, dissolve the surfactant (and co-surfactant, if used) in PBS. A typical surfactant concentration is 1-5% (w/v).

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while vigorously stirring or sonicating. This will create a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for multiple cycles (typically 3-5 passes) at a pressure of 15,000-20,000 psi. This step is critical for reducing the droplet size to the nanometer range (typically 100-200 nm).

-

Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

-

Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The droplet size should be monodisperse with a PDI < 0.2.

Protocol 2: Ex Vivo Labeling of Dendritic Cells

This protocol describes the labeling of dendritic cells (DCs), a type of immune cell, with the this compound nanoemulsion for subsequent in vivo tracking.

Materials:

-

Cultured dendritic cells

-

This compound nanoemulsion (sterile)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypan blue solution

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture DCs to the desired confluency. Harvest and count the cells. Assess viability using trypan blue exclusion (should be >95%).

-

Labeling: Resuspend the DCs in fresh culture medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Add the this compound nanoemulsion to the cell suspension at a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically to maximize loading while minimizing cytotoxicity.

-

Incubate the cells with the nanoemulsion for 12-24 hours at 37°C in a 5% CO₂ incubator.

-

Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Remove the supernatant containing the excess nanoemulsion.

-

Resuspend the cell pellet in fresh, sterile PBS and centrifuge again. Repeat this washing step at least three times to ensure complete removal of extracellular nanoemulsion.

-

Viability and Cell Count: After the final wash, resuspend the cells in culture medium and perform a final cell count and viability assessment.

-

Quantification of Fluorine Uptake (Optional but Recommended): To quantify the amount of ¹⁹F taken up by the cells, a known number of labeled cells can be lysed, and the lysate analyzed by ¹⁹F NMR spectroscopy against a standard of known concentration.[4]

-

The labeled cells are now ready for in vivo administration.

Protocol 3: In Vivo ¹⁹F MRI for Cell Tracking

This protocol provides a general framework for in vivo ¹⁹F MRI of cells labeled with this compound. Specific imaging parameters will need to be optimized for the MRI scanner, coil, and animal model being used.

Materials:

-

Animal model with labeled cells administered

-

MRI scanner equipped for ¹⁹F imaging

-

Dual ¹⁹F/¹H radiofrequency (RF) coil

-

Anesthesia and physiological monitoring equipment

-

¹⁹F reference phantom (a sealed tube containing a known concentration of this compound nanoemulsion)

Procedure:

-

Animal Preparation: Anesthetize the animal and position it within the ¹⁹F/¹H RF coil. Place the ¹⁹F reference phantom adjacent to the animal within the field of view for signal quantification. Maintain the animal's body temperature and monitor vital signs throughout the imaging session.

-

¹H Anatomical Imaging: Acquire high-resolution ¹H anatomical images (e.g., using a T1- or T2-weighted spin-echo sequence) to provide anatomical context for the ¹⁹F signal.

-

¹⁹F Imaging: Acquire ¹⁹F images using a suitable pulse sequence. A fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence is commonly used for ¹⁹F imaging due to its efficiency.[1]

-

Tuning and Matching: Tune and match the RF coil to the ¹⁹F Larmor frequency.

-

Shimming: Perform B₀ shimming on the ¹H signal to improve magnetic field homogeneity.

-

Pulse Sequence Parameters:

-

Repetition Time (TR): Should be on the order of the T1 of this compound to maximize signal.

-

Echo Time (TE): Should be kept as short as possible to minimize T2* signal decay.

-

Flip Angle: Optimize for maximum signal based on the TR and T1.

-

Number of Averages (NEX): A higher number of averages will improve the SNR of the ¹⁹F signal, but will also increase the scan time.

-

Voxel Size: Larger voxels will contain more labeled cells and thus have a higher SNR, but at the cost of lower spatial resolution.

-

-

-

Image Reconstruction and Analysis:

-

Reconstruct both the ¹H and ¹⁹F images.

-

Overlay the ¹⁹F image (often displayed as a color "hotspot" map) onto the grayscale ¹H anatomical image to visualize the location of the labeled cells.

-

Quantify the ¹⁹F signal in regions of interest (ROIs) by comparing the signal intensity to that of the ¹⁹F reference phantom. This allows for the estimation of the number of labeled cells in the ROI.[1]

-

Application Example: Tracking Inflammatory Cells

¹⁹F MRI with PFC nanoemulsions is a powerful tool for tracking the migration of immune cells to sites of inflammation. The following diagram illustrates the workflow for an in vivo study tracking macrophages in a model of localized inflammation.

Conclusion

This compound holds significant promise as a ¹⁹F MRI contrast agent for cell tracking applications. By following the detailed protocols for nanoemulsion formulation, cell labeling, and in vivo imaging provided in these application notes, researchers can effectively utilize this powerful imaging modality to gain valuable insights into cellular biodistribution, migration, and therapeutic efficacy in a variety of disease models. The lack of background signal and the quantitative nature of ¹⁹F MRI make it an invaluable tool for the advancement of cell-based therapies and our understanding of complex biological processes.

References

- 1. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine (19F) MRS and MRI in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional assessment of human dendritic cells labeled for in vivo 19F magnetic resonance imaging cell tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

Application Notes & Protocols: 1H-Perfluorononane Emulsion for Ultrasound Contrast

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Perfluorononane emulsions as phase-change ultrasound contrast agents. The content covers the preparation, characterization, and application of these agents in both in vitro and in vivo settings, tailored for research and development purposes.

Introduction

Perfluorocarbon emulsions are gaining significant traction as next-generation ultrasound contrast agents. Unlike traditional microbubble agents, which are confined to the vasculature due to their size, perfluorocarbon nanodroplets can be synthesized at sizes under 200 nm. This smaller size allows them to extravasate into tumor tissues through the enhanced permeability and retention (EPR) effect, opening up new avenues for targeted cancer imaging and therapy.[1][2]

This compound is a high-boiling-point perfluorocarbon, which, when formulated into a nanoemulsion, creates stable, liquid-core nanodroplets. These nanodroplets can be activated by ultrasound to undergo a phase transition from liquid to gas, forming highly echogenic microbubbles that provide significant contrast enhancement in ultrasound imaging.[3][4][5] This process, known as acoustic droplet vaporization (ADV), allows for on-demand, localized contrast generation.[6]

These application notes will detail the necessary protocols for preparing and characterizing this compound emulsions and for utilizing them in preclinical ultrasound imaging studies.

Emulsion Preparation

The preparation of stable this compound nanodroplets is crucial for their function as effective ultrasound contrast agents. A common and effective method for production is through spontaneous emulsification, sometimes referred to as the "ouzo method".[3][4] This technique relies on the principle of saturating a co-solvent with the perfluorocarbon and then introducing a poor solvent to induce spontaneous nucleation of nanodroplets.[3][4]

Alternatively, a more conventional emulsification and solvent evaporation method can be employed, which is particularly useful for encapsulating therapeutic agents.

Protocol: Spontaneous Emulsification ("Ouzo Method")

This protocol is adapted from methodologies used for other perfluorocarbons and is applicable for the preparation of this compound emulsions.

Materials:

-

This compound

-

Ethanol (Co-solvent)

-

Deionized Water (Poor solvent)

-

Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000)) (Optional, for creating a stabilizing shell)

-

Chloroform (for lipid cake formation, if applicable)

Procedure:

-

Preparation of the Organic Phase: Dissolve this compound in ethanol to create a saturated or near-saturated solution. If using a phospholipid shell, first create a lipid cake by dissolving the lipids in chloroform, evaporating the solvent to form a thin film, and then rehydrating the film with the this compound/ethanol solution.[7]

-

Nucleation: Rapidly inject the this compound/ethanol solution into deionized water while vortexing or stirring vigorously. The sudden change in solvent quality will cause the this compound to nucleate into nanodroplets.

-

Purification: The resulting emulsion can be purified and concentrated using centrifugation or dialysis to remove the ethanol and any unbound components.

-

Storage: Store the final emulsion at 4°C.

Workflow for Spontaneous Emulsification:

Workflow for the spontaneous emulsification ("Ouzo method") of this compound nanodroplets.

In Vitro Characterization

Thorough in vitro characterization is essential to ensure the quality, stability, and acoustic performance of the this compound emulsion.

Physical Properties

Key physical properties to be measured include particle size, polydispersity index (PDI), and zeta potential. These parameters influence the stability and in vivo fate of the nanodroplets.

| Parameter | Typical Values | Method |

| Particle Size (Diameter) | 100 - 500 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |

Table 1: Typical physical characteristics of perfluorocarbon nanoemulsions.[8]

Acoustic Characterization

The acoustic properties determine the effectiveness of the emulsion as an ultrasound contrast agent. This involves measuring the acoustic activation threshold and the resulting contrast enhancement.

Protocol: In Vitro Acoustic Characterization

Materials:

-

This compound emulsion

-

Tissue-mimicking phantom

-

High-intensity focused ultrasound (HIFU) transducer (for activation)

-

Diagnostic ultrasound imaging transducer

-

Hydrophone (for pressure calibration)

Procedure:

-

Sample Preparation: Dilute the this compound emulsion in degassed water or saline to the desired concentration within a tissue-mimicking phantom.

-

Activation: Use a HIFU transducer to deliver a focused acoustic pulse to a specific region of interest within the phantom. The activation threshold can be determined by incrementally increasing the acoustic pressure until droplet vaporization is observed.

-

Imaging: Use a diagnostic ultrasound transducer in B-mode or a contrast-specific imaging mode (e.g., pulse inversion) to image the phantom before, during, and after the activation pulse.

-

Data Analysis: Quantify the change in echogenicity (image brightness) in the region of interest to determine the contrast enhancement.

| Parameter | Description | Typical Measurement |

| Acoustic Activation Threshold | Minimum acoustic pressure required to induce phase transition. | Varies with frequency and pulse duration. |

| Contrast Enhancement | Increase in ultrasound signal intensity post-activation. | Can be >20 dB.[9] |

| Acoustic Absorption Coefficient | Measure of the absorption of acoustic energy. | Increases with emulsion concentration.[10][11] |

Table 2: Key acoustic properties of perfluorocarbon emulsions.

Workflow for In Vitro Acoustic Characterization:

Workflow for the in vitro acoustic characterization of this compound emulsions.

In Vivo Ultrasound Imaging

The ultimate test of a contrast agent's efficacy is its performance in a living system. In vivo studies are critical for evaluating biodistribution, circulation time, and imaging performance in a relevant biological context.

Protocol: In Vivo Ultrasound Imaging in a Murine Tumor Model

This protocol provides a general framework for in vivo imaging. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]

Materials:

-

Tumor-bearing mouse model

-

This compound emulsion

-

Anesthesia (e.g., isoflurane)

-

Catheter for intravenous injection

-

High-frequency ultrasound imaging system

-

Animal handling and monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the mouse and maintain its body temperature. Place a catheter in the tail vein for injection of the contrast agent.

-

Pre-contrast Imaging: Acquire baseline ultrasound images of the tumor and surrounding tissues before injecting the emulsion.

-

Injection: Administer a bolus injection of the this compound emulsion via the tail vein catheter. The typical dose will need to be optimized but is often in the range of 0.1-0.2 mL of a diluted emulsion.[3]

-

Post-contrast Imaging: Acquire a time-series of ultrasound images of the tumor to observe the accumulation of the nanodroplets.

-

Activation and Imaging: Once sufficient accumulation is observed (typically 1-2 hours post-injection for passive targeting), apply a focused ultrasound pulse to the tumor to activate the nanodroplets. Immediately acquire contrast-enhanced images.

-

Data Analysis: Analyze the images to quantify the change in tumor echogenicity over time and post-activation.

Logical Flow of In Vivo Imaging Experiment:

Logical workflow for an in vivo ultrasound imaging experiment using this compound emulsion.

Applications in Drug Development

The unique properties of this compound emulsions make them a versatile platform for drug development professionals.

-

Theranostics: These nanodroplets can be loaded with therapeutic agents, such as chemotherapeutics, for targeted drug delivery.[1][6][12] Ultrasound-triggered activation can then be used to release the drug payload at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[2]

-

Image-Guided Therapy: The ability to visualize tumor accumulation and trigger drug release with the same modality (ultrasound) provides a powerful tool for monitoring and controlling therapy in real-time.[13]

-

Molecular Imaging: By conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the nanodroplets, they can be directed to specific molecular markers of disease, enabling targeted molecular imaging.[14][15]

Conclusion

This compound emulsions represent a promising class of activatable ultrasound contrast agents with significant potential in preclinical research and drug development. Their small size, stability, and on-demand echogenicity offer distinct advantages over traditional microbubbles. The protocols and data presented in these application notes provide a foundation for researchers to prepare, characterize, and utilize these advanced contrast agents in their studies. Further optimization of formulations and acoustic parameters will continue to expand their applications in diagnostic imaging and image-guided therapy.

References

- 1. Ultrasound-Mediated Tumor Imaging and Nanotherapy using Drug Loaded, Block Copolymer Stabilized Perfluorocarbon Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Spontaneous Nucleation of Stable Perfluorocarbon Emulsions for Ultrasound Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spontaneous Nucleation of Stable Perfluorocarbon Emulsions for Ultrasound Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated Acoustic Vaporization of Perfluorohexane Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Preparation and In Vitro Evaluation of a Nano Ultrasound Contrast...: Ingenta Connect [ingentaconnect.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Assessing Enhanced Acoustic Absorption From Sonosensitive Perfluorocarbon Emulsion With Magnetic Resonance–Guided High-Intensity Focused Ultrasound and a Percolated Tissue-Mimicking Flow Phantom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Enhanced Acoustic Absorption From Sonosensitive Perfluorocarbon Emulsion With Magnetic Resonance-Guided High-Intensity Focused Ultrasound and a Percolated Tissue-Mimicking Flow Phantom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Highly Efficient One-for-All Nanodroplet for Ultrasound Imaging-Guided and Cavitation-Enhanced Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation of 1H-Perfluorononane Nanoparticles for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluorocarbon (PFC) nanoemulsions are highly promising platforms for advanced drug delivery.[1] Among these, 1H-Perfluorononane (1H-PFN) is a compelling core material due to its chemical and biological inertness, high density, and capacity to dissolve gases. Its high boiling point (approx. 125-126 °C) contributes to the formulation of highly stable nanodroplets that are not subject to spontaneous vaporization at physiological temperatures.[2] This stability is crucial for developing drug carriers with a long shelf-life and predictable in vivo behavior.

A key application for 1H-PFN nanoparticles is in stimuli-responsive drug delivery. These nanoparticles can be engineered to release their therapeutic payload in response to an external trigger, such as focused ultrasound.[3][4] Low-frequency ultrasound (e.g., 300 kHz) has been shown to be particularly effective at inducing mechanical effects that trigger drug release from stable PFC nanoparticles, minimizing off-target effects and allowing for precise spatial and temporal control of therapy.[4]

These application notes provide detailed protocols for the formulation, drug loading, and characterization of 1H-PFN nanoparticles, as well as a method for evaluating ultrasound-triggered drug release in vitro.

Data Summary

Physicochemical Properties of Selected Perfluorocarbons

The choice of perfluorocarbon core is critical to the stability and responsiveness of the nanoparticle. High boiling point PFCs, like this compound, are preferred for creating stable nanocarriers for ultrasound-triggered release.[3]

| Perfluorocarbon | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₉HF₁₉ | 470.07 | ~125-126[2] |

| Perfluorohexane (PFH) | C₆F₁₄ | 338.04 | 56 |

| Perfluorooctyl Bromide (PFOB) | C₈F₁₇Br | 498.96 | 142 |

| Perfluorodecalin (PFD) | C₁₀F₁₈ | 462.08 | 142 |

Typical Formulation & Characterization Parameters

The following table summarizes typical parameters for PFC nanoparticles formulated using high-pressure homogenization, based on literature values for similar systems.

| Parameter | Typical Value / Range | Method of Analysis |

| Formulation | ||

| PFC-to-Lipid Ratio (w/w) | 10:1 to 20:1 | - |

| Emulsifier Concentration (% w/v) | 0.5% - 5.0% | - |

| Homogenization Pressure | 15,000 - 20,000 PSI | High-Pressure Homogenizer |

| Characterization | ||

| Z-Average Diameter | 150 - 250 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -20 to -50 mV | Electrophoretic Light Scattering |

| Encapsulation Efficiency (EE) | > 90% (for hydrophobic drugs) | HPLC |

Ultrasound-Triggered Drug Release Data

Data from studies on high boiling point PFCs demonstrate the superior efficacy of low-frequency ultrasound for triggering drug release.[4]

| PFC Core | Ultrasound Frequency | Ultrasound Pressure | Average Drug Release (%) |

| High Boiling Point PFCs | 300 kHz | Low to High | 31.7%[4] |

| High Boiling Point PFCs | 900 kHz | Low to High | 20.3%[4] |

Experimental Protocols

Protocol 1: Formulation of 1H-PFN Nanoparticles

This protocol describes the formulation of 1H-PFN nanoparticles using the high-pressure homogenization method, which is effective for creating uniform and stable nanoemulsions.

Materials & Equipment:

-

This compound (1H-PFN)

-

Lecithin (e.g., soy or egg phosphatidylcholine)

-

Glycerol

-

Deionized (DI) water

-

High-pressure homogenizer (e.g., Microfluidizer)

-

Probe sonicator

-

Magnetic stirrer and stir bar

-

Analytical balance and standard glassware

Methodology:

-

Aqueous Phase Preparation:

-

Prepare a 2.25% (w/v) glycerol solution in DI water. For 100 mL, dissolve 2.25 g of glycerol in 97.75 mL of DI water.

-

Add 2% (w/v) lecithin to the glycerol solution.

-

Gently heat the mixture to ~60-70°C while stirring until the lecithin is fully dissolved and the solution is clear. Allow to cool to room temperature. This forms the aqueous surfactant solution.

-

-

Pre-emulsification:

-

Add 10% (v/v) this compound to the aqueous surfactant solution.

-

Place the mixture in an ice bath and immediately sonicate with a probe sonicator at 40% amplitude for 2-3 minutes to form a coarse pre-emulsion. The mixture should appear milky white.

-

-

High-Pressure Homogenization:

-

Transfer the pre-emulsion to the reservoir of a high-pressure homogenizer.

-

Process the emulsion for 5-10 cycles at a pressure of 18,000 - 20,000 PSI. Ensure the system is cooled to prevent excessive heating.

-

-

Final Product:

-

Collect the resulting translucent nanoemulsion.

-

Store the nanoparticle suspension at 4°C for short-term storage. For long-term stability, sterile filtration and storage in sealed vials is recommended.

-

Protocol 2: Loading a Hydrophobic Drug

This protocol outlines the encapsulation of a model hydrophobic drug, such as Dexamethasone Acetate (DxA), into the 1H-PFN nanoparticles during formulation.

Materials & Equipment:

-

All materials from Protocol 3.1

-

Dexamethasone Acetate (DxA)

-

Chloroform or other suitable organic solvent

-

Rotary evaporator

Methodology:

-

Organic/Fluorous Phase Preparation:

-

In a round-bottom flask, dissolve the desired amount of DxA and lecithin in chloroform. A typical drug-to-lipid ratio is 1:10 (w/w).

-

Create a thin lipid-drug film on the flask wall by removing the chloroform using a rotary evaporator.

-

-

Hydration and Pre-emulsification:

-

Hydrate the lipid-drug film by adding the 2.25% glycerol in water solution and stirring gently at 60°C for 30 minutes.

-

Add 10% (v/v) this compound to the hydrated lipid-drug mixture.

-

Perform pre-emulsification using a probe sonicator as described in Protocol 3.1, Step 2.

-

-

Homogenization and Purification:

-

Homogenize the pre-emulsion as described in Protocol 3.1, Step 3.

-

To remove any unencapsulated drug, the final nanoemulsion can be purified by dialysis (using a membrane with an appropriate molecular weight cutoff, e.g., 10 kDa) against DI water for 24 hours.

-

Protocol 3: Nanoparticle Characterization

Accurate characterization is essential to ensure quality, stability, and batch-to-batch consistency.

3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Method:

-

Dilute the nanoparticle suspension (e.g., 1:100) in DI water to achieve a suitable particle count rate.

-

Equilibrate the sample to 25°C.

-

Measure the Z-average diameter and PDI. An acceptable PDI is typically < 0.2, indicating a monodisperse population.

-

For Zeta Potential, perform the measurement using the same diluted sample in a folded capillary cell. A value more negative than -20 mV generally indicates good colloidal stability due to electrostatic repulsion.

-

3.3.2 Morphology

-

Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Method (for SEM):

-

Place a drop of the diluted nanoparticle dispersion onto a clean silicon wafer or glass slide.

-

Allow the sample to air-dry completely at room temperature.

-

Mount the sample onto an aluminum stub using double-sided adhesive tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

-

Image the sample under the SEM to observe the size, shape, and surface morphology of the nanoparticles.

-

3.3.3 Drug Loading and Encapsulation Efficiency (EE)

-

Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Method:

-

Total Drug (D_total): Take a known volume (e.g., 100 µL) of the drug-loaded nanoemulsion and dissolve it in a solvent that disrupts the nanoparticles and solubilizes the drug (e.g., methanol or acetonitrile). Dilute to a known final volume and measure the drug concentration using a pre-established HPLC calibration curve.

-

Unencapsulated Drug (D_free): Separate the nanoparticles from the aqueous phase containing the free drug. This can be done by ultracentrifugation or by using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).

-

Measure the drug concentration in the supernatant/filtrate using HPLC.

-

Calculate EE: Use the following formula:

-

EE (%) = [(D_total - D_free) / D_total] * 100

-

-

Protocol 4: In Vitro Ultrasound-Triggered Drug Release

This protocol evaluates the ability of low-frequency ultrasound to trigger drug release from the 1H-PFN nanoparticles.

Materials & Equipment:

-

Drug-loaded 1H-PFN nanoparticles

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Focused ultrasound transducer system (300 kHz capability)

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

HPLC system

Methodology:

-

Sample Preparation:

-

Place a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag.

-

Submerge the dialysis bag in a beaker containing a known volume of PBS (e.g., 50 mL) maintained at 37°C with gentle stirring. This beaker acts as the release medium.

-

-

Ultrasound Application:

-

Position the focused ultrasound transducer to target the dialysis bag.

-

Apply low-frequency ultrasound (300 kHz) at a specified acoustic pressure. A typical regimen is 100 ms pulses repeated every second for a total duration of 1-2 minutes.[3]

-

Include a control group that is treated identically but without ultrasound application.

-

-

Sample Analysis:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

-

Replace the withdrawn volume with fresh PBS to maintain a constant volume.

-

Quantify the concentration of the released drug in the aliquots using HPLC.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released over time relative to the total amount of drug encapsulated in the nanoparticles.

-

Compare the release profiles of the ultrasound-treated group and the control group to determine the efficacy of the trigger.

-

References

Application Notes and Protocols for 1H-Perfluorononane in Fluorous Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1H-Perfluorononane as a solvent in fluorous synthesis, a powerful technique for the purification and separation of molecules in organic synthesis. This document outlines the principles of fluorous synthesis, the properties of this compound, and detailed protocols for its application.

Introduction to Fluorous Synthesis

Fluorous synthesis is a modern purification strategy that utilizes fluorinated compounds to facilitate the separation of products from reagents and catalysts. This technique relies on the unique physical properties of perfluorinated compounds, which are often immiscible with common organic solvents, creating a distinct "fluorous" phase. By attaching a perfluoroalkyl group (a "fluorous tag") to a catalyst or a reactant, these species can be selectively separated from the non-fluorinated components of a reaction mixture through liquid-liquid extraction or solid-phase extraction. This approach is particularly valuable in high-throughput synthesis and for the efficient recovery and recycling of expensive catalysts, aligning with the principles of green chemistry.

The core principle of fluorous synthesis lies in the partitioning of fluorous-tagged molecules between a fluorous solvent and a conventional organic solvent.[1][2] The efficiency of this separation is determined by the "fluorophilicity" of the tagged molecules, which is influenced by the length and number of the perfluoroalkyl chains.

This compound: A Versatile Fluorous Solvent

This compound is a partially fluorinated alkane that serves as an excellent solvent for fluorous synthesis. Its physical and chemical properties make it a suitable medium for a variety of chemical reactions and separation processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 375-94-0 | [3][4][5][6] |

| Molecular Formula | C9HF19 | [3][4][6][7] |

| Molecular Weight | 470.07 g/mol | [3][4][6][7] |

| Appearance | Clear liquid | [3][5] |

| Boiling Point | 138 °C | [5] |

| Density | 1.795 g/cm³ (at 25 °C) | [5] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | [4][7] |

Applications of this compound in Fluorous Synthesis

This compound can be employed in various fluorous synthesis techniques, including fluorous biphasic catalysis and fluorous solid-phase extraction (F-SPE).

Fluorous Biphasic Catalysis (FBC)

In FBC, a fluorous-tagged catalyst is dissolved in a fluorous solvent, such as this compound, which is immiscible with the organic phase containing the reactants. The reaction can be conducted under homogeneous conditions at elevated temperatures where the two phases become miscible, and upon cooling, the phases separate, allowing for the easy recovery and reuse of the catalyst in the fluorous phase.[8][9][10]

Logical Relationship: The Principle of Fluorous Biphasic Catalysis

Caption: The workflow of fluorous biphasic catalysis.

Fluorous Solid-Phase Extraction (F-SPE)